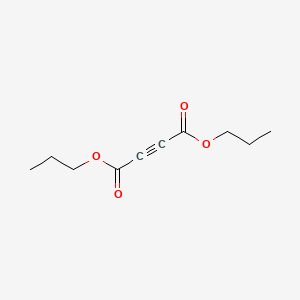
NSC 202815
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 202815, also known as 2-butynedioic acid dipropyl ester, is an organic compound with the molecular formula C₁₀H₁₄O₄. It is a diester derivative of butynedioic acid, characterized by the presence of two propyl groups attached to the ester functionalities. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
NSC 202815 can be synthesized through the esterification of butynedioic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dipropyl but-2-ynedioate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
NSC 202815 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Butynedioic acid derivatives.
Reduction: Dipropyl but-2-ynediol.
Substitution: Various substituted esters and amides.
Scientific Research Applications
NSC 202815 has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism by which dipropyl but-2-ynedioate exerts its effects involves the interaction of its ester functionalities with various molecular targets. The ester groups can undergo hydrolysis to release butynedioic acid and propanol, which can then participate in further biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl but-2-ynedioate: Another ester derivative of butynedioic acid, with methyl groups instead of propyl groups.
Diethyl but-2-ynedioate: Similar structure with ethyl groups.
Acetylenedicarboxylic acid: The parent acid from which these esters are derived.
Uniqueness
NSC 202815 is unique due to its specific ester groups, which confer distinct physical and chemical properties. The propyl groups influence the compound’s solubility, boiling point, and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in applications where these properties are advantageous.
Properties
CAS No. |
14447-02-0 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dipropyl but-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4,7-8H2,1-2H3 |
InChI Key |
OPTPSVGIMYCMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C#CC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


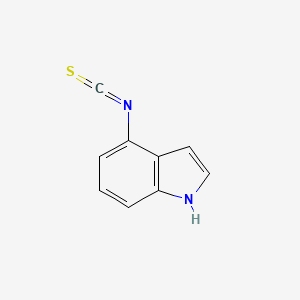
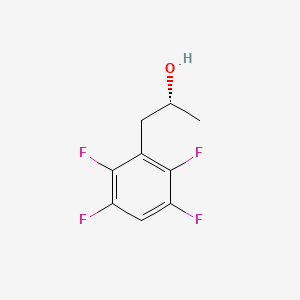
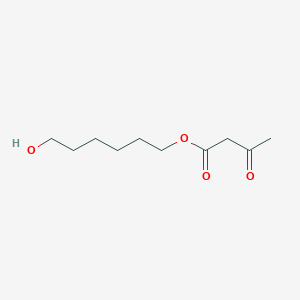
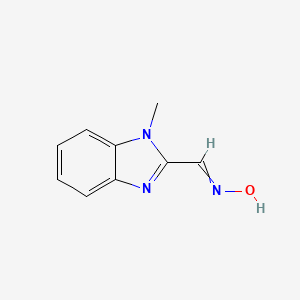
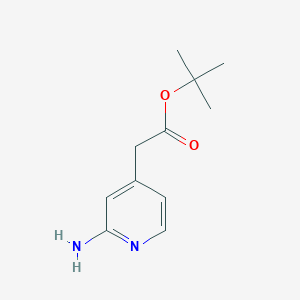
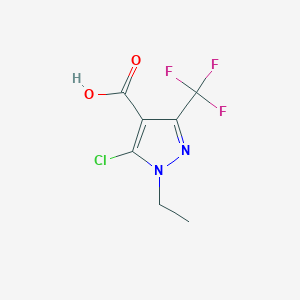
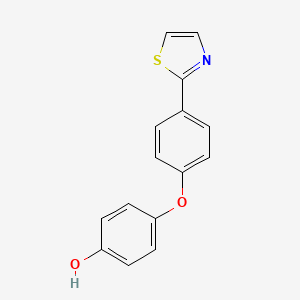
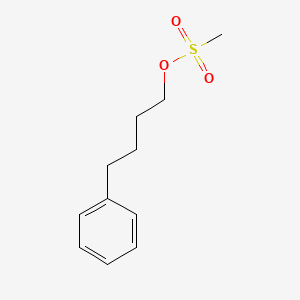
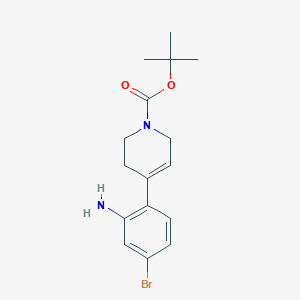
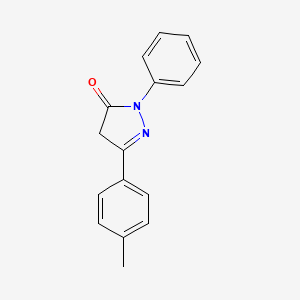
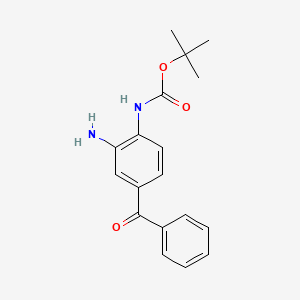
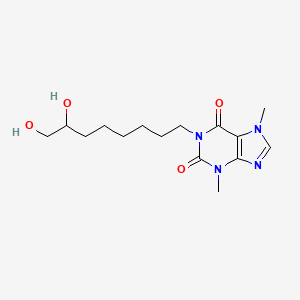
![3-methyl-4-oxo-5-(2-pyrrolidin-1-ylethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8521901.png)
![2-[4-(2-Methyl-thiazol-4-yl)-phenoxy]-ethylamine](/img/structure/B8521916.png)
